3-Chloro-6-(oxetan-3-yloxy)pyridazine
Overview
Description
. The compound is characterized by the presence of a chloro group at the third position and an oxetan-3-yloxy group at the sixth position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(oxetan-3-yloxy)pyridazine typically involves the reaction of 3-chloropyridazine with oxetan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The oxetan-3-yloxy group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, with solvents like DMF or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives.
Hydrolysis: Formation of alcohols and acids.
Scientific Research Applications
3-Chloro-6-(oxetan-3-yloxy)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(oxetan-3-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridazine: Lacks the oxetan-3-yloxy group, making it less versatile in certain chemical reactions.
6-(Oxetan-3-yloxy)pyridazine:
3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of oxetan-3-yloxy, leading to different chemical properties and applications.
Uniqueness
3-Chloro-6-(oxetan-3-yloxy)pyridazine stands out due to the presence of both the chloro and oxetan-3-yloxy groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .
Properties
IUPAC Name |
3-chloro-6-(oxetan-3-yloxy)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-2-7(10-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNCIDDSZANLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601827-79-5 | |
Record name | 3-chloro-6-(oxetan-3-yloxy)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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